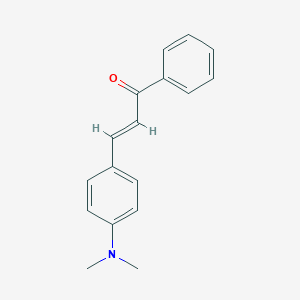

4-(二甲基氨基)查耳酮

概述

描述

4-(Dimethylamino)chalcone is an organic compound belonging to the chalcone family, characterized by the presence of a dimethylamino group at the para position of one of the aromatic rings. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

科学研究应用

4-(Dimethylamino)chalcone has numerous applications in scientific research:

Chemistry: Used as a precursor for synthesizing various organic compounds, including dyes and polymers.

Biology: Acts as a fluorescent probe for studying cellular processes and imaging.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用机制

Target of Action

The primary targets of 4-(Dimethylamino)chalcone (DMAC) are myeloperoxidase and tyrosinase . Myeloperoxidase plays a crucial role in the body’s immune response, while tyrosinase is a key enzyme in melanin synthesis .

Mode of Action

DMAC interacts with its targets in a few ways. It inhibits myeloperoxidase activity, which can reduce inflammation . In terms of tyrosinase, DMAC upregulates its activity, enhancing cellular melanin synthesis .

Biochemical Pathways

DMAC affects several biochemical pathways. It inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumour necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 . These are all key players in the body’s inflammatory response.

In melanogenesis, DMAC promotes the expression of tyrosinase (TYR), tyrosinase-related protein (TRP)-1, TRP-2, and microphthalmia-associated transcription factor (MITF) in murine B16 cells . These enzymes and transcription factors play crucial roles in the biosynthesis of melanin .

Result of Action

DMAC has shown promising results in both anti-inflammatory and melanogenesis contexts. It has an acute antinociceptive effect, reducing pain in both formalin and hot plate tests . It also significantly attenuates thermal hyperalgesia and mechanical allodynia, and prevents macrophage proinflammatory polarisation in vincristine-induced peripheral neuropathy (VIPN) mice .

In terms of melanogenesis, DMAC promotes melanin production by upregulating the p-CREB, p-p38, p-ERK, and β-catenin proteins .

Action Environment

The action, efficacy, and stability of DMAC can be influenced by various environmental factors. For instance, the presence of a disubstituted amino group such as dimethylamino in chalcones is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential . This could potentially enhance the compound’s pharmacological activities.

生化分析

Biochemical Properties

4-(Dimethylamino)chalcone has been used as a fluorescence probe for detecting hydrogen sulfide and biothiols in aqueous solutions and cells . This is based on twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) .

Cellular Effects

It has been used as a fluorescence probe for detecting biothiols in cells , indicating that it may interact with these molecules within the cellular environment.

Molecular Mechanism

The molecular mechanism of 4-(Dimethylamino)chalcone involves twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) . These processes are key to its function as a fluorescence probe .

准备方法

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)chalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature or slightly elevated temperatures. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 4-(Dimethylamino)chalcone follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .

化学反应分析

Types of Reactions

4-(Dimethylamino)chalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone epoxides.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Chalcone epoxides.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

相似化合物的比较

4-(Dimethylamino)chalcone can be compared with other chalcone derivatives such as:

4-Methoxychalcone: Similar structure but with a methoxy group instead of a dimethylamino group. It exhibits different photophysical properties and biological activities.

4-Hydroxychalcone: Contains a hydroxyl group, leading to different reactivity and biological effects.

4-Nitrochalcone: The presence of a nitro group significantly alters its electronic properties and biological activities.

4-(Dimethylamino)chalcone is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and biological activity .

属性

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

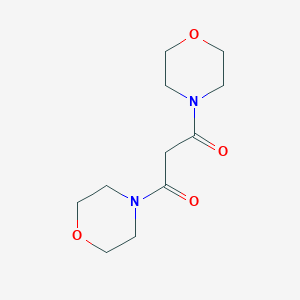

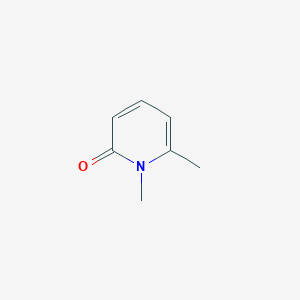

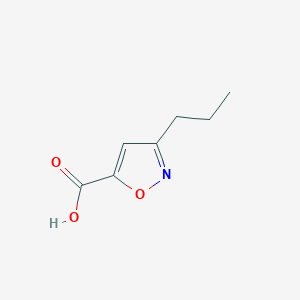

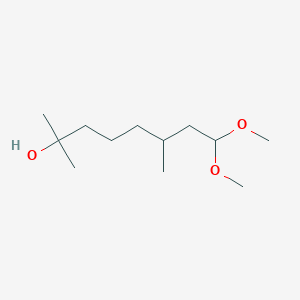

Feasible Synthetic Routes

Q1: What are the pharmacological activities of 4-(Dimethylamino)chalcone?

A1: Research suggests 4-(Dimethylamino)chalcone possesses promising antinociceptive properties. Studies in mice models demonstrate its effectiveness against both acute and neuropathic pain, particularly vincristine-induced peripheral neuropathy []. This effect is attributed to various mechanisms, including inhibition of myeloperoxidase activity, interaction with muscarinic and opioid receptors, and prevention of macrophage proinflammatory polarization [].

Q2: Does 4-(Dimethylamino)chalcone exhibit any anticancer activity?

A2: While 4-(Dimethylamino)chalcone itself hasn't been extensively studied for anticancer activity in these papers, a copper(II) complex incorporating it as a ligand showed potent antiproliferative effects against various human cancer cell lines []. Specifically, the complex containing 4,7-diphenyl-1,10-phenanthroline as a co-ligand displayed remarkable cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM []. This activity is linked to pro-apoptotic effects, ROS overproduction, and autophagy induction in cancer cells [].

Q3: What are the physicochemical properties and predicted pharmacokinetic profile of 4-(Dimethylamino)chalcone?

A3: 4-(Dimethylamino)chalcone synthesized using Microwave-Assisted Organic Synthesis (MAOS) with various NaOH concentrations yielded products with a melting point, confirmed by TLC, infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR []. Pharmacokinetic profiling using the SwissADME web server predicted compliance with Lipinski's Rule of Five, suggesting favorable drug-likeness []. Additionally, the analysis indicated potential for good gastrointestinal absorption and blood-brain barrier (BBB) permeability [].

Q4: How do structural modifications of 4-(Dimethylamino)chalcone affect its fluorescent properties?

A4: Extending the conjugated system of 4-(Dimethylamino)chalcone through the addition of olefinic bonds results in significant bathochromic shifts in both absorption and fluorescence spectra []. This modification leads to enhanced intramolecular charge transfer (ICT) and a larger excited-state dipole moment, contributing to near-infrared fluorescence []. The presence of a hydroxyl group further amplifies these effects due to increased electron donation [].

Q5: Are there any available analytical techniques for studying 4-(Dimethylamino)chalcone?

A5: Various analytical techniques have been employed to characterize and study 4-(Dimethylamino)chalcone. These include:

- Spectroscopic methods: Infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR for structural elucidation and confirmation [].

- Chromatographic methods: Thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment [].

- Computational tools: SwissADME web server for predicting physicochemical properties and pharmacokinetic profiles [].

- Fluorescence spectroscopy: Investigating the influence of solvent polarity and concentration on the light-emitting properties of 4-(Dimethylamino)chalcone derivatives [].

- Femtosecond transient absorption spectroscopy: Unraveling the excited-state dynamics and relaxation pathways in 4-(Dimethylamino)chalcone analogs with extended conjugation [].

Q6: What is the impact of solvent polarity on the fluorescence of 4-(Dimethylamino)chalcone derivatives?

A6: Studies on a 4-(Dimethylamino)chalcone derivative containing a disulfide bond revealed that increasing solvent polarity leads to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,j]perylene](/img/structure/B87010.png)